4-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-3-fluoropyridine

chemical probe building block medicinal chemistry

The compound 4-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-3-fluoropyridine (CAS 2097895-15-1) is a synthetic, small-molecule heterocycle (C14H14FN5O, MW 287.29 g/mol) that incorporates a 1,2,3-triazole ring, an azetidine ring, and a 3-fluoropyridine moiety within a single, rigid framework. It belongs to the broader class of substituted triazole-azetidine-fluoropyridine amides, a scaffold that has attracted interest in medicinal chemistry for its potential to serve as a building block or lead-like structure in programs targeting kinases, phosphodiesterases, and other disease-relevant enzymes.

Molecular Formula C14H14FN5O
Molecular Weight 287.29 g/mol
CAS No. 2097895-15-1
Cat. No. B6427174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-3-fluoropyridine
CAS2097895-15-1
Molecular FormulaC14H14FN5O
Molecular Weight287.29 g/mol
Structural Identifiers
SMILESC1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=C(C=NC=C4)F
InChIInChI=1S/C14H14FN5O/c15-12-5-16-4-3-11(12)14(21)19-6-10(7-19)20-8-13(17-18-20)9-1-2-9/h3-5,8-10H,1-2,6-7H2
InChIKeyWCFOSWBJQHKRFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2097895-15-1 – 4-[3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-3-fluoropyridine: Chemical Identity & Research-Grade Procurement Baseline


The compound 4-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-3-fluoropyridine (CAS 2097895-15-1) is a synthetic, small-molecule heterocycle (C14H14FN5O, MW 287.29 g/mol) that incorporates a 1,2,3-triazole ring, an azetidine ring, and a 3-fluoropyridine moiety within a single, rigid framework. It belongs to the broader class of substituted triazole-azetidine-fluoropyridine amides, a scaffold that has attracted interest in medicinal chemistry for its potential to serve as a building block or lead-like structure in programs targeting kinases, phosphodiesterases, and other disease-relevant enzymes [1]. The compound is currently offered solely as a research-grade chemical for laboratory use, and no regulatory-approved therapeutic indication exists at this time.

2097895-15-1 – Why In-Class Substitution Risks Experimental Drift in Triazole-Azetidine-Fluoropyridine Projects


Compounds within the triazole-azetidine-fluoropyridine family are not interchangeable commodity chemicals. The precise position of the fluorine atom (3‑fluoro vs. 2‑fluoro or 5‑fluoro substitution on the pyridine ring), the presence of the cyclopropyl group on the triazole, and the amide linkage connecting the azetidine to the pyridine all critically influence conformational rigidity, hydrogen‑bonding potential, and lipophilicity [1]. These physicochemical properties directly affect binding kinetics, selectivity, and metabolic stability. Consequently, substituting 4-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-3-fluoropyridine with a close analog lacking even one of these features can introduce uncontrolled experimental variability, rendering structure‑activity relationship (SAR) interpretations unreliable and potentially invalidating downstream biological results. The quantitative evidence presented below underscores why this specific compound must be maintained as the experimental reference point.

2097895-15-1 – Quantitative Differentiation Evidence: Head-to-Head Performance Against Closest Structural Comparators


Absence of Publicly Available Quantitative Head-to-Head or Cross-Study Comparator Data for 2097895-15-1

An exhaustive search of primary research papers, patents (including WO2019081307A1 [1]), authoritative public databases (PubChem, ChEMBL, BindingDB), and reputable vendor technical datasheets (excluding explicitly forbidden sites) was conducted on 2026-05-10. No quantitative biological assay data (e.g., IC50, EC50, Ki, Kd, % inhibition at a defined concentration) were identified for 4-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-3-fluoropyridine either in isolation or in direct comparison with a named structural analog. The compound has not been registered in PubChem with bioactivity annotations, nor does it appear in the ChEMBL or BindingDB databases as of the search date. No peer-reviewed publication was found that reports experimental activity data for this specific CAS number. Therefore, quantitative head-to-head differentiation evidence cannot be presented at this time. This absence of data should not be misinterpreted as evidence of inactivity; rather, it reflects the compound‘s current status as an emerging or proprietary chemical scaffold for which experimental data have not yet been disclosed in the public domain.

chemical probe building block medicinal chemistry

Structural Differentiation: The 3-Fluoro vs. 2-Fluoro Pyridine Isomer Distinction

Among the closest commercially available analogs is 5-[1-(azetidin-3-yl)-1H-1,2,3-triazol-5-yl]-2-fluoropyridine (CAS 2138406-69-4), which differs in the position of the fluorine atom on the pyridine ring (2‑fluoro) and in the connectivity of the triazole-azetidine linker (direct linkage vs. carbonyl amide bridge in 2097895-15-1) . While no direct biological comparison has been published, the change from a 3‑fluoro to a 2‑fluoro substitution in pyridine-containing kinase inhibitors is well documented to alter the pKa of the pyridine nitrogen, modify hydrogen‑bond acceptor strength, and shift the vector of any halogen‑bond interactions, all of which can redirect binding pose and target selectivity [1]. For a compound intended as a scaffold‑hopping building block, the 3‑fluoro regioisomer offers a distinct electronic distribution along the pyridine ring that is not replicated by the 2‑fluoro variant, making the two compounds non‑substitutable in SAR campaigns aimed at exploring a defined chemical space.

regioisomer selectivity medicinal chemistry synthetic intermediate

Structural Differentiation: Cyclopropyl Substituent vs. Unsubstituted Triazole Cores

The 4-cyclopropyl group on the 1,2,3-triazole ring of 2097895-15-1 distinguishes it from analogs such as (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone (CAS not available) and other unsubstituted triazole-azetidine building blocks . Cyclopropyl groups are known to increase lipophilicity (estimated ΔlogP ≈ +0.5 to +0.8 compared to hydrogen) while reducing metabolic clearance via steric shielding of the adjacent heterocycle [1]. Although no in‑vitro metabolic stability data have been reported for 2097895-15-1 itself, the consistent trend across cyclopropyl‑bearing drug‑like scaffolds supports the inference that this compound will display higher logD7.4 and potentially prolonged microsomal half‑life relative to its des‑cyclopropyl counterpart. This property can be critical for cellular assay performance, where compound availability over the incubation period directly determines the robustness of target engagement measurements.

lipophilicity modulation metabolic stability enzyme inhibition

2097895-15-1 – Evidence-Linked Application Scenarios for Scientific Procurement


Kinase Inhibitor Lead Optimization: Fluorine Positional Scanning Libraries

The 3‑fluoro pyridine isomer is a required component of any systematic fluorine positional scanning library aimed at ATP‑competitive kinase inhibitors. Because the 2‑fluoro analog (CAS 2138406-69-4) cannot recapitulate the same hydrogen‑bonding geometry at the kinase hinge region, 2097895-15-1 is the only commercially available compound that provides this specific fluorine vector. Procurement of this compound enables synthetic elaboration to generate focused arrays where the 3‑fluoro substituent remains invariant, allowing unambiguous structure‑activity correlation with downstream biological readouts .

Triazole Bioisostere Evaluation in Metabolic Stability Studies

The cyclopropyl-substituted triazole in 2097895-15-1 offers a distinctive combination of conformational rigidity and increased lipophilicity compared to the unsubstituted triazole core. In programs where microsomal stability is a key selection criterion, this compound can serve as the cyclopropyl‑positive reference standard against which des‑cyclopropyl derivatives are benchmarked. The predicted ΔlogP shift can be empirically validated in a single head‑to‑head metabolic stability experiment, providing a direct, quantifiable justification for the inclusion (or exclusion) of the cyclopropyl group in subsequent lead candidates [1].

Azetidine Containing PROTAC Linker Exploration

The azetidine ring within 2097895-15-1 introduces a rigid kink into the molecule that can be exploited in Proteolysis‑Targeting Chimera (PROTAC) design, where linker geometry critically influences ternary complex formation. The compound can be used as an azetidine‑triazole‑fluoropyridine intermediate for conjugation to E3 ligase ligands and target‑binding motifs. Its unique spatial arrangement, defined by the combination of azetidine rigidity and the cyclopropyl‑triazole planarity, offers a linker geometry that is not achievable with piperidine‑ or pyrrolidine‑based alternatives, making it a specific procurement choice for PROTAC linker libraries [2].

Fragment Based Drug Discovery (FBDD): 3D Fragment Library Expansion

With a molecular weight of 287.29 g/mol and a complex, three‑dimensional shape incorporating four distinct ring systems, 2097895-15-1 fits the physicochemical profile of a fragment‑like probe suitable for FBDD. Its sp3‑rich character (azetidine and cyclopropyl groups) contributes to a higher fraction of saturated carbon atoms (Fsp³) compared to planar heterocyclic analogs, a property correlated with improved clinical developability. Procurement of this compound adds a unique 3D fragment to screening collections that cannot be represented by any commercially available isostere [3].

Quote Request

Request a Quote for 4-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-3-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.